molecular formula C8H7BrN2 B1290179 5-bromo-3-methyl-1H-indazole CAS No. 552331-16-5

5-bromo-3-methyl-1H-indazole

Cat. No.: B1290179
CAS No.: 552331-16-5
M. Wt: 211.06 g/mol
InChI Key: XDJNHYAQZWCIAH-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indazole, also known as BMM-I, is an indazole-based heterocyclic compound with potential therapeutic applications. It is a small molecule that has attracted significant attention in the scientific community due to its unique structure and potential therapeutic applications. BMM-I has been studied extensively in recent years, and its applications in various fields have been explored.

Safety and Hazards

5-Bromo-3-methyl-1H-indazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

5-bromo-3-methyl-1H-indazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular activities .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cancer cell lines by inhibiting key signaling pathways involved in cell growth and division. Furthermore, this compound can alter the expression of genes related to apoptosis, leading to programmed cell death in some cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can disrupt normal cellular functions and lead to various cellular outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites. For instance, it has been shown to inhibit specific enzymes involved in the metabolism of other compounds, leading to changes in metabolite levels and metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects. For example, this compound has been observed to accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall activity. For instance, this compound has been found to localize in the nucleus, where it can influence gene expression and other nuclear processes .

Properties

IUPAC Name

5-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJNHYAQZWCIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626442
Record name 5-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-16-5
Record name 5-Bromo-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-methyl-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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